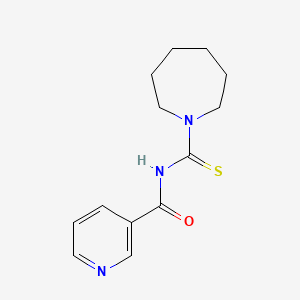![molecular formula C14H18N4O2 B4796106 N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide](/img/structure/B4796106.png)
N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide
Übersicht
Beschreibung
N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide, also known as CAY10650, is a small molecule compound that has been widely studied in scientific research. It belongs to the class of amide compounds and has a molecular weight of 365.41 g/mol. CAY10650 has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. Inflammation is a common underlying factor in many diseases, including cancer and neurodegenerative disorders. N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cancer research, N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been shown to protect neurons from oxidative stress and apoptosis, thereby preventing neuronal death.
Wirkmechanismus
The mechanism of action of N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide involves the inhibition of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has also been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. In addition, N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has also been found to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting cancer growth and proliferation. In neurodegenerative disorders, N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been shown to protect neurons from oxidative stress and apoptosis, thereby preventing neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and purify. It has also been found to have high stability and solubility in various solvents. However, there are some limitations to using N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide in lab experiments. It has been found to have low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic applications. In addition, the mechanism of action of N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide is not fully understood, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for research on N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide. One area of research is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another area of research is to optimize its pharmacokinetic properties and improve its bioavailability for better therapeutic efficacy. In addition, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the development of N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-cyanoethyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(19)16-12-4-6-13(7-5-12)17-14(20)10-18(2)9-3-8-15/h4-7H,3,9-10H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYVKYPEPPGAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4796025.png)
![ethyl 4-({[2-(3,3-diphenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4796026.png)
![2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4796033.png)
![3-tert-butyl-1,7-diethyl-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4796039.png)
![2-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4796059.png)
![methyl {5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4796063.png)
![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4796068.png)
![4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4796070.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4796094.png)
![2-cyano-3-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4796097.png)



![N-[4-({[4-(methylthio)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4796121.png)